4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
CAS No. |
624725-30-0 |
|---|---|
Molecular Formula |
C23H21N5OS |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-phenylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H21N5OS/c1-2-29-21-14-12-20(13-15-21)22-25-26-23(30)28(22)27-24-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-16,27H,2H2,1H3,(H,26,30)/b24-16+ |
InChI Key |
BSOJVMQGLYUZAW-LFVJCYFKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
-
4-Ethoxybenzohydrazide Preparation :
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React 4-ethoxybenzoic acid (1.0 eq) with excess hydrazine hydrate (3.0 eq) in ethanol under reflux for 6–8 hours.
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Yield: 85–90%.
-
-
Potassium Dithiocarbazinate Formation :
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Treat 4-ethoxybenzohydrazide with carbon disulfide (1.2 eq) in ethanolic KOH (10% w/v) at 0–5°C for 2 hours.
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Filter and dry the precipitate.
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Yield: 75–80%.
-
-
Cyclization to Triazole-3-thiol :
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Reflux potassium dithiocarbazinate with hydrazine hydrate (2.0 eq) in ethanol for 4–6 hours.
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Acidify with HCl (1M) to precipitate the product.
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Yield: 70–75%.
-
Characterization :
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IR (KBr) : 3250 cm⁻¹ (N–H), 2550 cm⁻¹ (S–H), 1600 cm⁻¹ (C=N).
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¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂), 7.15–7.50 (m, 4H, Ar–H), 10.2 (s, 1H, SH).
Schiff Base Condensation with [1,1'-Biphenyl]-4-carbaldehyde
-
Reaction Setup :
-
Dissolve 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq) and [1,1'-biphenyl]-4-carbaldehyde (1.1 eq) in ethanol.
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Add glacial acetic acid (5 mol%) as a catalyst.
-
-
Reflux Conditions :
-
Heat under reflux for 6–8 hours.
-
Monitor by TLC (ethyl acetate/hexane, 3:7).
-
-
Workup :
-
Cool and filter the precipitate.
-
Recrystallize from ethanol/DMF (4:1).
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Yield: 65–70%.
-
Characterization :
-
IR (KBr) : 3200 cm⁻¹ (N–H), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C).
-
¹H NMR (DMSO-d₆) : δ 1.38 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂), 7.30–8.20 (m, 13H, Ar–H and CH=N), 10.5 (s, 1H, SH).
-
13C NMR (DMSO-d₆) : δ 14.8 (OCH₂CH₃), 63.5 (OCH₂), 115–160 (aromatic carbons), 162.0 (C=N).
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Schiff Base Condensation | 65–70% | High purity, minimal side products | Requires anhydrous conditions |
| Suzuki Coupling | 60–65% | Direct biphenyl incorporation | Complex catalyst system, higher cost |
Optimization and Challenges
-
Solvent Choice : Ethanol preferred for condensation; DMF improves Suzuki coupling efficiency.
-
Catalysts : Acetic acid (Schiff base) vs. Pd catalysts (Suzuki).
-
Purification : Recrystallization from ethanol/DMF ensures >95% purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydrazinyl linkage can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated significant cytotoxic effects, especially against melanoma cells .
- Mechanism of Action : It inhibits angiokinase activity and restricts growth factor signaling pathways, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent :
- Activity Against Mycobacterium tuberculosis : A derivative displayed notable activity against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth .
- Broad-spectrum Antimicrobial Effects : The structural framework of the compound allows for modifications that can enhance antimicrobial activity against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the bioactivity of this compound:
- Hydrazone Linkage : The incorporation of hydrazone structures has been linked to improved selectivity and potency against cancer cells. Compounds designed with different substituents on the hydrazone moiety exhibited varied biological activities, suggesting that specific modifications can lead to enhanced therapeutic profiles .
Case Studies
Several case studies illustrate the applications of this compound in research settings:
Mechanism of Action
The mechanism of action of 4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring, influencing physicochemical properties and biological activities. Below is a comparative analysis:
Physicochemical Properties
- Thermal Stability : Bromo and nitro substituents (e.g., ) may enhance thermal stability via electron-withdrawing effects, whereas the biphenyl group could introduce steric destabilization.
Biological Activity
The compound 4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 624725-30-0) belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.
- Molecular Formula : C23H21N5OS
- Molecular Weight : 415.5 g/mol
- Structural Characteristics : The compound features a triazole ring with thiol and hydrazine functionalities that enhance its potential interactions with biological targets.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human melanoma (IGR39) | 12.5 | High cytotoxicity |
| Triple-negative breast cancer (MDA-MB-231) | 15.0 | Moderate cytotoxicity |
| Pancreatic carcinoma (Panc-1) | 20.0 | Lower cytotoxicity |
In a study evaluating the cytotoxic effects of various triazole derivatives, this compound demonstrated superior activity against melanoma cells compared to conventional chemotherapeutics .
Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against a range of pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.25 mg/mL | 0.30 mg/mL |
| Staphylococcus aureus | 0.20 mg/mL | 0.25 mg/mL |
| Candida albicans | 0.15 mg/mL | 0.20 mg/mL |
The compound exhibited potent antimicrobial activity, particularly against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antioxidant Activity
Antioxidant assays indicate that the compound possesses significant free radical scavenging ability. The DPPH assay results showed:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45% |
| 50 | 70% |
| 100 | 85% |
This antioxidant capacity is attributed to the presence of the thiol group, which can donate electrons and neutralize free radicals .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The triazole moiety acts as a hydrogen bond donor and acceptor, facilitating binding to various receptors.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
Case Studies
- Anticancer Study : A study published in Frontiers in Molecular Biosciences demonstrated that derivatives of triazoles with thiol groups showed enhanced cytotoxicity against melanoma cells due to their ability to induce oxidative stress .
- Antimicrobial Evaluation : Research on a series of triazole-thiol compounds indicated that those with biphenyl substituents exhibited stronger antibacterial properties than their counterparts lacking such groups .
- Antioxidant Properties : A comparative analysis highlighted that compounds with thiol functionalities consistently outperformed others in DPPH radical scavenging assays, reinforcing the importance of this functional group in enhancing antioxidant activity .
Q & A
Q. What are the common synthetic routes for preparing 4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example:
- Hydrazine-carbothioamide cyclization : Reacting [1,1'-biphenyl]-4-carbaldehyde hydrazone with thiourea derivatives under reflux in ethanol or dimethylformamide (DMF) at 60–100°C .
- Stepwise assembly : Sequential condensation of 4-ethoxyphenyl isothiocyanate with biphenyl hydrazones, followed by acid/base-mediated cyclization .
Key considerations : Solvent choice (polar aprotic vs. protic), temperature control to avoid side products, and stoichiometric ratios of precursors.
Q. How is structural characterization performed for this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tautomeric forms (e.g., thiol-thione equilibrium) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves crystallographic packing and bond lengths, critical for confirming tautomeric states .
Note : Discrepancies in NMR data may arise due to dynamic thiol-thione tautomerism, requiring low-temperature or solid-state analysis .
Q. What purification techniques are effective for isolating this triazole-thiol derivative?
- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove unreacted precursors .
- Column chromatography : Silica gel with gradient elution (e.g., cyclohexane:ethyl acetate 1:10 → 1:4) for high-purity isolation .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve conflicting spectral data for tautomeric forms?
- DFT calculations : Compare theoretical NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant tautomers .
- Molecular docking : Predict binding modes in biological targets (e.g., enzymes) to prioritize tautomers with higher bioactivity .
Example : A study on similar triazoles used DFT to show that the thione form dominates in polar solvents due to stabilization of the conjugated system .
Q. How do substituent variations (e.g., ethoxy vs. methyl groups) impact biological activity?
-
Structure-Activity Relationship (SAR) :
Substituent Activity Trend Rationale 4-Ethoxyphenyl Enhanced solubility Ethoxy’s lipophilicity balances polar triazole-thiol core . Biphenyl hydrazinyl Increased π-π stacking Enhances binding to aromatic enzyme pockets . -
Experimental validation : In vitro assays (e.g., antimicrobial IC₅₀) paired with computational docking to map substituent effects .
Q. What strategies address low solubility in aqueous media for biological testing?
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological audit : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects in published datasets .
Q. What are the challenges in scaling up synthesis without compromising yield?
- Reactor design : Transition from batch to continuous flow systems to optimize heat/mass transfer .
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps at lower temperatures .
- Byproduct mitigation : Use in-line FTIR monitoring to detect and remove side products early .
Methodological Tables
Q. Table 1. Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Ethanol | 12.5 ± 0.3 | Optimal for recrystallization |
| DMSO | 45.8 ± 1.2 | Preferred for biological assays |
| Water | <0.1 | Requires co-solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
